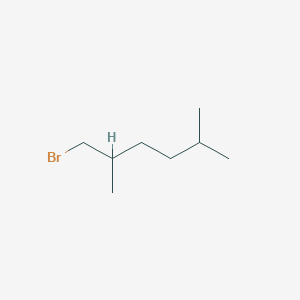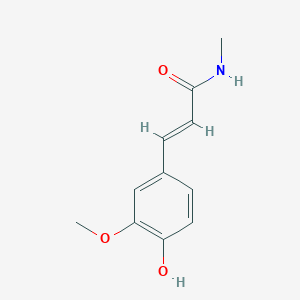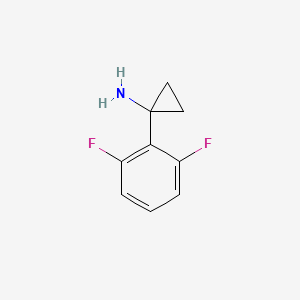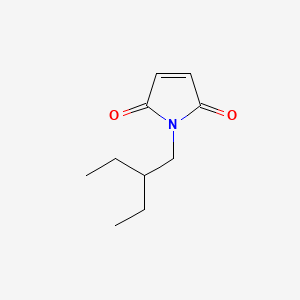![molecular formula C12H23N3O B11742367 (3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742367.png)
(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features both an ethoxypropyl group and a pyrazolylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the propan-2-yl group. The ethoxypropyl group is then attached through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems can help in maintaining precise control over reaction parameters, thereby enhancing the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific type of reaction, with considerations for temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application, but typically involve binding to active sites and modulating biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
- (3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
Uniqueness
What sets (3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine apart from similar compounds is its unique structural configuration, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H23N3O |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
3-ethoxy-N-[(2-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H23N3O/c1-4-16-9-5-7-13-10-12-6-8-14-15(12)11(2)3/h6,8,11,13H,4-5,7,9-10H2,1-3H3 |
Clé InChI |
PVIQHDBNTQQGKX-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNCC1=CC=NN1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-fluoroethyl)-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11742294.png)



![Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro-](/img/structure/B11742302.png)
![3-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11742304.png)

![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11742324.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742325.png)
![3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11742333.png)
![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742338.png)
amine](/img/structure/B11742341.png)
